

reactivity and stability studies of 4-Bromo-2-benzofuran-1[3H]-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-2-benzofuran-1[3H]-one

Cat. No.: B109934

[Get Quote](#)

An In-depth Technical Guide on the Reactivity and Stability of **4-Bromo-2-benzofuran-1[3H]-one**

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Bromo-2-benzofuran-1[3H]-one, also widely known as 4-Bromophthalide, is a halogenated derivative of the benzofuranone heterocyclic system.^[1] Its structure, featuring a lactone ring fused to a brominated benzene ring, makes it a versatile intermediate in organic synthesis. It serves as a crucial building block for various biologically active molecules, including analogs of the antidepressant Citalopram, vasorelaxant butylphthalide derivatives, and novel tetracycline analogs known as pentacyclines.^[2] Understanding the reactivity and stability of this compound is paramount for its effective utilization in synthetic chemistry, for developing robust analytical methods, and for predicting the shelf-life and degradation pathways of its derivatives in drug development. This guide provides a comprehensive overview of its chemical properties, reactivity profile, and stability characteristics, supported by detailed experimental protocols and logical diagrams.

Physicochemical Properties

A summary of the key physicochemical properties of **4-Bromo-2-benzofuran-1[3H]-one** is presented below. These properties are fundamental for its handling, formulation, and analysis.

Property	Value	Reference
CAS Number	102308-43-0	[2]
Molecular Formula	C ₈ H ₅ BrO ₂	[1]
Molecular Weight	213.03 g/mol	[1]
Synonyms	4-Bromophthalide; 4-Bromo-1(3H)-isobenzofuranone; 4-Bromoisobenzofuran-1(3H)-one	[1]
Appearance	Data not explicitly available; related compounds are typically white to off-white powders.	

Reactivity Profile

The reactivity of **4-Bromo-2-benzofuran-1[3H]-one** is governed by three main features: the electrophilic character of the aromatic ring, the susceptibility of the lactone's carbonyl group to nucleophilic attack, and the potential for the lactone ring to open. The benzofuran moiety is generally reactive toward electrophiles.[\[3\]](#)

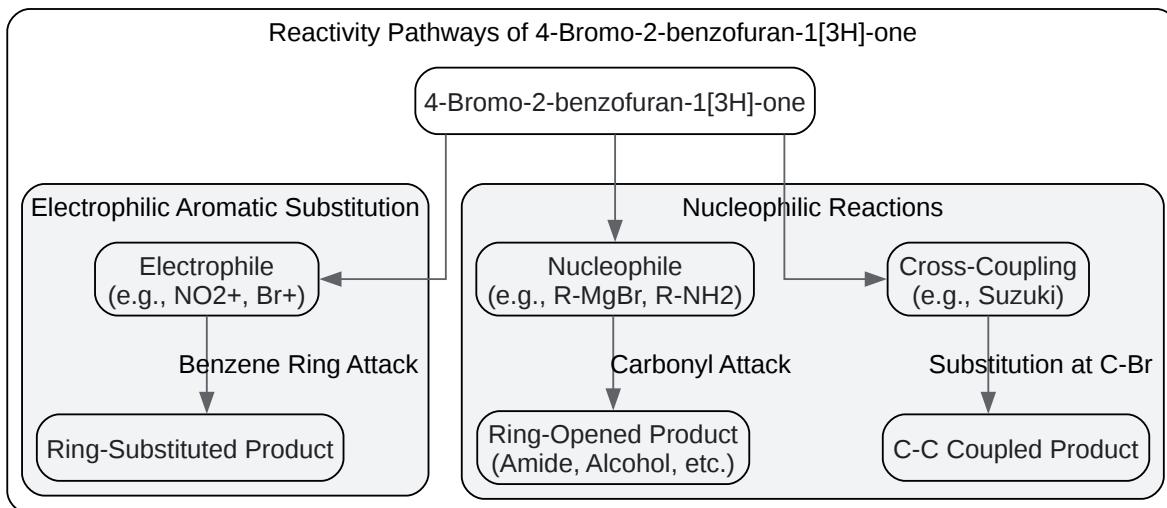
Electrophilic Aromatic Substitution

The benzene ring of the molecule can undergo electrophilic aromatic substitution (EAS). The reactivity and regioselectivity are influenced by two competing factors:

- The Bromo Group: As a halogen, it is an ortho-, para-directing group but is deactivating towards EAS due to its inductive electron-withdrawing effect.[\[4\]](#)
- The Fused Lactone Ring: The oxygen atom can donate electron density, activating the ring, while the carbonyl group is deactivating.

The overall outcome of these competing effects determines the position of substitution in reactions like nitration, further halogenation, or Friedel-Crafts reactions. Aromatic compounds typically require strong electrophiles for substitution to occur.[\[4\]](#)

Nucleophilic Reactions


The primary site for nucleophilic attack is the electrophilic carbon of the lactone's carbonyl group. This can lead to the addition of a nucleophile and subsequent ring-opening.

Additionally, the bromine atom on the aromatic ring makes the molecule a suitable substrate for transition-metal-catalyzed cross-coupling reactions. It is notably used in Suzuki couplings for the preparation of Citalopram analogs, where the bromine atom is substituted with a new carbon-carbon bond.[2]

Ring-Opening Reactions

The lactone ring is susceptible to cleavage under various conditions. This is a critical reaction pathway that influences its stability.

- **Hydrolysis:** Under strongly acidic or basic conditions, the lactone can hydrolyze to form the corresponding 2-(hydroxymethyl)-4-bromobenzoic acid. This is a common degradation pathway for lactone-containing compounds.[5]
- **Aminolysis/Alcoholysis:** Reaction with amines or alcohols, often catalyzed, can open the ring to form the corresponding amides or esters.

[Click to download full resolution via product page](#)

Caption: Key reactivity pathways for **4-Bromo-2-benzofuran-1[3H]-one**.

Stability Studies

The stability of **4-Bromo-2-benzofuran-1[3H]-one** is a critical parameter for its storage and application. The benzofuranone ring system can be susceptible to degradation under stress conditions.[\[5\]](#)

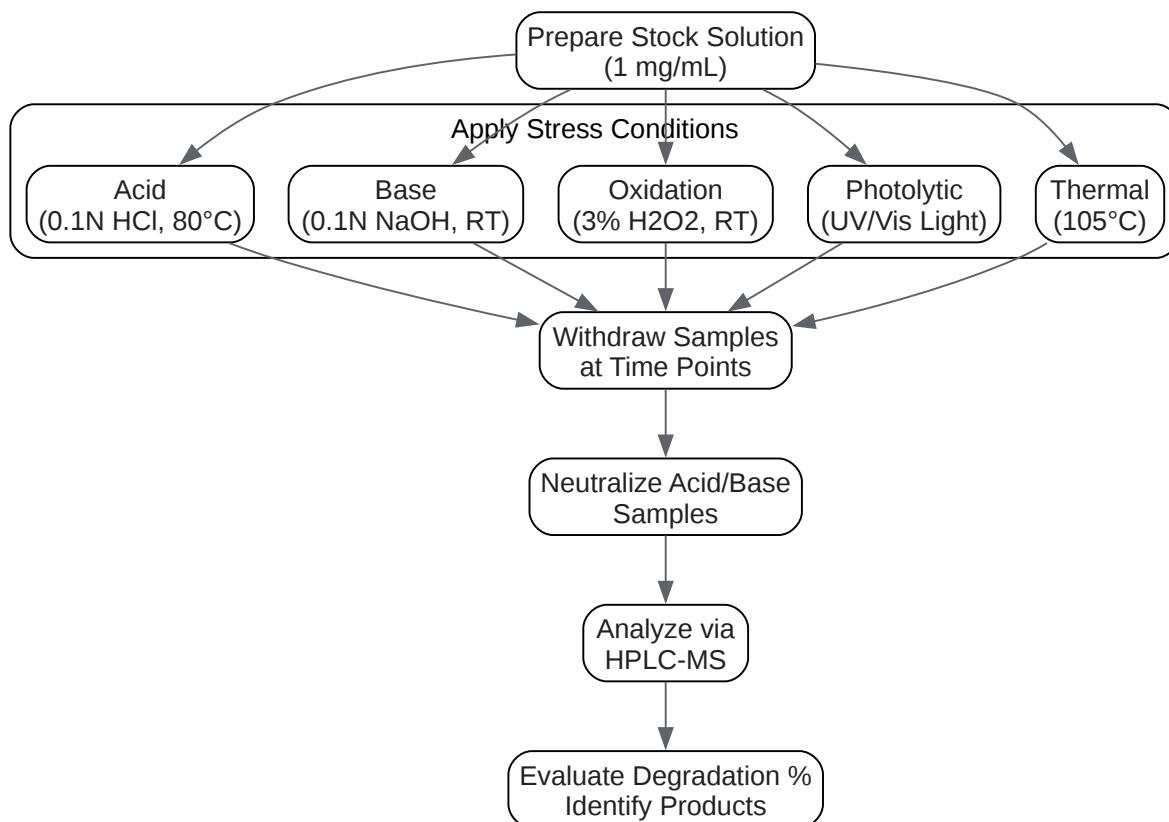
Degradation Pathways

Key factors that can influence the stability of the compound include:

- pH: The lactone is prone to hydrolysis, particularly in strongly acidic or basic environments, leading to the ring-opened carboxylic acid.
- Oxidation: The molecule may be susceptible to oxidative degradation, although specific pathways are not well-documented.

- Photolysis: Aromatic and heterocyclic compounds can be sensitive to light, potentially leading to photodegradation.
- Thermal Stress: High temperatures can induce decomposition.

Forced Degradation Experimental Protocol


To assess the intrinsic stability and identify potential degradation products, a forced degradation study is essential. This involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing.

Objective: To identify the primary degradation pathways and products of **4-Bromo-2-benzofuran-1[3H]-one** and to facilitate the development of a stability-indicating analytical method.

Methodology:

- Stock Solution Preparation: Prepare a stock solution of **4-Bromo-2-benzofuran-1[3H]-one** in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
- Stress Conditions:
 - Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60-80°C for a specified period (e.g., 2, 6, 12, 24 hours).
 - Base Hydrolysis: Mix the stock solution with 0.1 N NaOH at room temperature for a specified period.
 - Oxidative Degradation: Mix the stock solution with 3-6% hydrogen peroxide (H₂O₂) at room temperature.
 - Thermal Degradation: Store the solid compound in a hot air oven at a high temperature (e.g., 105°C). Also, heat the stock solution under reflux.
 - Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and/or visible light in a photostability chamber.

- Sample Analysis: At predetermined time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples before analysis.
- Analytical Method: Analyze all samples using a stability-indicating HPLC method, typically with a C18 column and a gradient elution of water and acetonitrile (both with 0.1% formic acid or other modifier). Use a PDA detector to monitor peak purity and a Mass Spectrometer (MS) detector to identify the mass-to-charge ratio (m/z) of the parent compound and any degradation products.
- Evaluation: Calculate the percentage of degradation. A method is considered "stability-indicating" if it can resolve the parent peak from all significant degradation product peaks.^[5]

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 2. 4-BROMO-2-BENZOFURAN-1(3H)-ONE | 102308-43-0 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [reactivity and stability studies of 4-Bromo-2-benzofuran-1[3H]-one]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b109934#reactivity-and-stability-studies-of-4-bromo-2-benzofuran-1-3h-one>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com